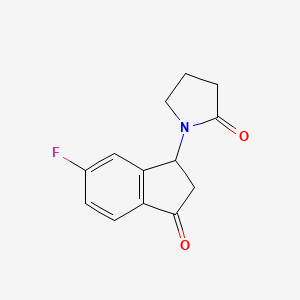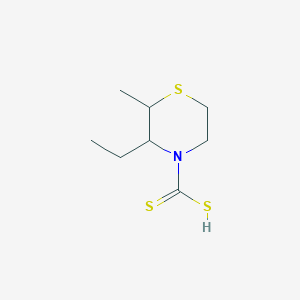![molecular formula C21H11NO B14223006 2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-43-6](/img/structure/B14223006.png)
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is a chemical compound known for its unique structure, which includes a furan ring, ethynyl groups, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves the use of electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of electrophilic aromatic substitution and the use of appropriate catalysts and reaction conditions are likely to be employed to achieve large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethynyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the nitrile group may produce corresponding amines.
Aplicaciones Científicas De Investigación
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with molecular targets through its functional groups. The furan ring, ethynyl groups, and nitrile moiety can participate in various chemical interactions, influencing biological pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-({2-[(Furan-2-yl)ethynyl]phenyl}ethynyl)benzonitrile: Similar structure but with a furan-2-yl group instead of furan-3-yl.
Benzonitrile derivatives: Compounds with similar benzonitrile moieties but different substituents.
Uniqueness
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the specific positioning of the furan-3-yl group, which can influence its chemical reactivity and interactions compared to other similar compounds.
Propiedades
Número CAS |
823227-43-6 |
|---|---|
Fórmula molecular |
C21H11NO |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(furan-3-yl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C21H11NO/c22-15-21-8-4-3-7-20(21)12-11-19-6-2-1-5-18(19)10-9-17-13-14-23-16-17/h1-8,13-14,16H |
Clave InChI |
ZLJHMZIWWFMSDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC2=COC=C2)C#CC3=CC=CC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14222929.png)
![5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole](/img/structure/B14222931.png)


![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)


![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)

![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)



